ethyl 2-phenylacetate chemical properties and structure
ethyl 2-phenylacetate chemical properties and structure
An In-Depth Technical Guide to Ethyl 2-Phenylacetate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-phenylacetate (CAS No. 101-97-3) is an aromatic ester widely recognized for its characteristic sweet, honey-like fragrance with floral undertones.[1][2] Beyond its significant role in the flavor and fragrance industries, this compound serves as a versatile intermediate and building block in organic synthesis and is increasingly utilized in pharmaceutical and materials science research.[3][4][5] Its molecular structure, featuring a reactive ester group and an active methylene bridge adjacent to a phenyl ring, imparts a unique combination of chemical properties that are valuable to researchers and drug development professionals.
This technical guide provides a comprehensive overview of the core chemical and physical properties of ethyl 2-phenylacetate, detailed protocols for its synthesis, an exploration of its reactivity, and a discussion of its applications in modern research and development.
Molecular Structure and Spectroscopic Profile
The unambiguous identification and characterization of ethyl 2-phenylacetate are foundational to its application in research. Its structure is confirmed through a combination of chemical identifiers and spectroscopic analysis.
1.1. Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-phenylacetate | [6][7] |
| CAS Number | 101-97-3 | [1][2][6][8] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][6][7] |
| Molecular Weight | 164.20 g/mol | [2][6][7] |
| SMILES | CCOC(=O)CC1=CC=CC=C1 | [6][7] |
| InChIKey | DULCUDSUACXJJC-UHFFFAOYSA-N | [6][7] |
1.2. Molecular Structure Diagram
The structure consists of an ethyl ester group attached to a phenylacetic acid backbone. The key features are the benzene ring, the carbonyl group (C=O) of the ester, and the adjacent methylene (-CH₂-) bridge.
Caption: General workflow for synthesis and purification of ethyl 2-phenylacetate.
3.2. Experimental Protocol: Fischer Esterification
This protocol is adapted from established laboratory procedures for ester synthesis. [9][10][11] Materials:
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Phenylacetic acid
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Absolute ethanol (reagent grade)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask, combine phenylacetic acid and an excess of absolute ethanol (typically 2-3 molar equivalents). While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 5% by volume of the alcohol).
-
Causality: Ethanol is used in excess to shift the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization Wash: Carefully wash the organic layer with a saturated sodium bicarbonate or 10% sodium carbonate solution. Add the basic solution slowly until effervescence ceases. Separate the aqueous layer.
-
Causality: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted phenylacetic acid, which is deprotonated by the base and becomes water-soluble sodium phenylacetate. [9][11]5. Brine Wash: Wash the organic layer with a saturated brine solution. This helps to remove residual water and salts from the organic phase.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter off the drying agent. The crude ethyl 2-phenylacetate is then purified by distillation under reduced pressure. [9]This step removes the excess ethanol and any high-boiling impurities, yielding the pure product.
Chemical Reactivity and Applications
The utility of ethyl 2-phenylacetate stems from the reactivity of its functional groups.
4.1. Reactivity Profile
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Ester Hydrolysis: The ester can be hydrolyzed back to phenylacetic acid and ethanol under acidic or basic conditions.
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Transesterification: It can undergo transesterification with other alcohols in the presence of a catalyst.
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Reactions at the α-Carbon: The methylene protons adjacent to both the phenyl ring and the carbonyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile, enabling a wide range of alkylation and condensation reactions, making ethyl 2-phenylacetate a valuable C2 synthon.
4.2. Applications
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Flavor and Fragrance: This is its most well-known application. It is used to impart honey, sweet, cocoa, and floral notes in perfumes, cosmetics, and food products like baked goods and candies. [1][2][5][12][13]It is recognized as safe for food use by regulatory bodies like FEMA (FEMA Number 2452). [2][7]2. Organic Synthesis: It serves as a starting material or intermediate for a variety of other compounds. [3][4]For instance, it can be used in the synthesis of phenylacetone, a precursor in certain chemical syntheses. Its enolate can be used to build more complex molecular architectures. [14]3. Pharmaceuticals and Drug Development: Ethyl 2-phenylacetate is used as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor in the production of barbiturates like phenobarbital and hypnotic drugs. [3][4]It can also be used as an excipient or solvent in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). [5][13]
Safety and Handling
While ethyl 2-phenylacetate has low toxicity, proper laboratory handling procedures are required. [5]
-
Hazards: May cause skin and serious eye irritation. [15]Inhalation of concentrated vapors may cause respiratory tract irritation. [15][16]It is a combustible liquid. [2][12]* Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15][16]Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. [16][17]Keep containers tightly closed.
-
Toxicology: It is considered moderately toxic by ingestion in its pure form but is safe at the low concentrations used in food and consumer products. [2][12]It is reported to be non-mutagenic. [1][12]
Conclusion
Ethyl 2-phenylacetate is a compound of significant industrial and research importance. Its well-defined chemical and physical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for professionals in chemistry and drug development. From creating pleasant fragrances to serving as a foundational block for complex pharmaceutical agents, its applications are diverse and impactful. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in a professional scientific setting.
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Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93% . YouTube. [Link]
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